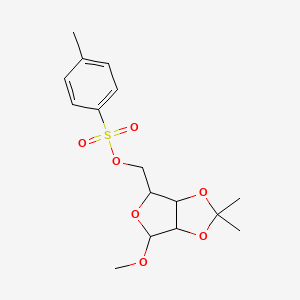

D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate

CAS No.: 6953-71-5

Cat. No.: VC16243171

Molecular Formula: C16H22O7S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6953-71-5 |

|---|---|

| Molecular Formula | C16H22O7S |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | (4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C16H22O7S/c1-10-5-7-11(8-6-10)24(17,18)20-9-12-13-14(15(19-4)21-12)23-16(2,3)22-13/h5-8,12-15H,9H2,1-4H3 |

| Standard InChI Key | IAPMZKRZMYQZSW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)OC)OC(O3)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d] dioxol-6-yl)methyl 4-methylbenzenesulfonate, reflects its intricate architecture. The ribose backbone is modified at the 2,3-positions with an isopropylidene group, which stabilizes the furanose ring, while the 4-methylbenzenesulfonate (tosyl) group at the 5-position introduces electrophilic reactivity. Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 6953-71-5 |

| InChI Key | IAPMZKRZMYQZSW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)OC)OC(O3)(C)C |

The isopropylidene group acts as a protective moiety, preventing unwanted side reactions during synthetic modifications, while the tosyl group facilitates nucleophilic displacement reactions, making the compound a versatile building block.

Synthesis Methods

The synthesis of this compound involves three sequential steps: protection, methylation, and sulfonation.

-

Protection of Ribose: D-Ribose undergoes reaction with acetone under acidic conditions to form 2,3-O-isopropylidene ribose. This step shields the 2,3-hydroxyl groups, ensuring regioselectivity in subsequent reactions.

-

Methylation: The anomeric hydroxyl group is methylated using methyl iodide () in the presence of a strong base like sodium hydride (), yielding methyl 2,3-O-isopropylidene ribofuranoside.

-

Sulfonation: The intermediate reacts with p-toluenesulfonyl chloride () in pyridine, introducing the sulfonate group at the 5-position.

Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and purity, achieving yields exceeding 85%.

Biological Activity and Mechanistic Insights

The compound’s biological activity stems from its ability to mimic natural nucleosides and interfere with enzymatic processes:

-

Enzyme Inhibition: The sulfonate group interacts with positively charged residues in enzyme active sites, while the ribose moiety mimics substrates of RNA polymerases and reverse transcriptases. This dual mechanism enables competitive inhibition, disrupting viral replication.

-

Antiviral Applications: Derivatives of this compound are precursors to nucleoside analogs like remdesivir, which incorporate modified ribose structures to terminate viral RNA synthesis. Studies highlight its role in inhibiting RNA-dependent RNA polymerases in flaviviruses and coronaviruses.

-

Cytotoxic Effects: In cancer research, structural analogs induce apoptosis by inhibiting thymidylate synthase, a key enzyme in DNA synthesis.

Applications in Medicinal Chemistry

This compound’s utility lies in its role as a synthetic intermediate:

-

Nucleoside Analog Synthesis: It serves as a scaffold for introducing modified bases or phosphonate groups, critical for antiviral and anticancer agents. For example, substituting the tosyl group with adenine yields prodrugs activated by intracellular kinases.

-

Prodrug Development: The tosyl group’s stability under physiological conditions allows for targeted drug delivery, minimizing off-target effects.

Industrial Production Techniques

Industrial synthesis prioritizes scalability and purity:

-

Continuous Flow Reactors: These systems enhance heat and mass transfer, reducing side reactions. Automated purification via flash chromatography ensures >98% purity, meeting pharmaceutical standards.

-

Green Chemistry Practices: Solvent recovery systems and catalytic recycling minimize waste, aligning with sustainable manufacturing principles.

Comparison with Related Compounds

Compared to unprotected ribose derivatives, this compound offers superior stability and reactivity:

| Feature | This Compound | Unprotected Ribose |

|---|---|---|

| Solubility in Organic Solvents | High (due to tosyl group) | Low |

| Synthetic Versatility | Broad (multiple reactive sites) | Limited |

| Stability Under Acidic Conditions | Moderate (isopropylidene hydrolysis) | Poor |

The isopropylidene group’s lability under acidic conditions allows for controlled deprotection, enabling stepwise functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume